molecular formula C11H10N2O B1606381 6-(4-Methylphenyl)pyridazin-3-ol CAS No. 2166-32-7

6-(4-Methylphenyl)pyridazin-3-ol

Cat. No.: B1606381
CAS No.: 2166-32-7
M. Wt: 186.21 g/mol
InChI Key: LARMXWJBFDZFNL-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)pyridazin-3-ol (CAS: 2166-32-7) is a pyridazinone derivative featuring a hydroxyl group at position 3 and a 4-methylphenyl substituent at position 6 of the pyridazine ring. It is also referred to as 6-(4-Methylphenyl)-3(2H)-pyridazinone or 6-p-Tolyl-2H-pyridazin-3-one . The compound is synthesized via cyclocondensation reactions, often involving phenylhydrazine and substituted diketones, followed by crystallization . Key spectral characteristics include IR absorption bands for C=O (1713 cm⁻¹) and C=N (1674 cm⁻¹), with a high melting point of 306°C .

Pyridazinones are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cardiovascular effects. Structural modifications to the pyridazine core or its substituents can significantly alter physicochemical properties and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)pyridazin-3-ol typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate oxidizing agent to yield the desired pyridazin-3-ol derivative. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)pyridazin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the pyridazin-3-ol to its dihydropyridazine form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include pyridazinone derivatives, dihydropyridazines, and various substituted pyridazines, depending on the specific reaction and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for various pharmacological properties:

  • Anticancer Activity : Research indicates that derivatives of pyridazinones, including 6-(4-Methylphenyl)pyridazin-3-ol, exhibit anticancer properties. Studies have shown that certain substitutions on the pyridazine ring can enhance cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and SKOV-3 (ovarian cancer) .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects in vivo, with some derivatives showing potent activity without significant side effects on gastric mucosa .
  • Analgesic Effects : In animal models, related pyridazinone derivatives have been shown to reduce pain responses significantly, indicating potential use in pain management therapies .

Biological Research

The compound has been investigated for its role as an enzyme inhibitor or receptor modulator:

  • Enzyme Interaction : The hydroxyl group in this compound can form hydrogen bonds with active sites of enzymes, potentially modulating their activity .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific studies are still needed to confirm these effects .

Case Study 1: Anticancer Activity

A series of pyridazinone derivatives were synthesized and tested against various cancer cell lines. One study reported that certain derivatives showed high potency against leukemia (HL-60) and breast cancer (BT-549), with GI50 values less than 2 µM. These findings highlight the potential of this compound and its derivatives as candidates for further development as anticancer agents .

Case Study 2: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory activity of pyridazinone derivatives, one compound exhibited comparable effects to celecoxib in a rat model of paw edema. This suggests that modifications to the structure of this compound could lead to effective anti-inflammatory drugs .

Industrial Applications

Beyond medicinal chemistry, this compound may serve as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The hydroxyl group can participate in nucleophilic attacks, making it useful in synthetic organic chemistry.
  • Electrophilic Aromatic Substitution : The aromatic nature of the phenyl group allows for further derivatization, which can lead to new compounds with tailored properties.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Name Substituent(s) Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) Key Features Reference
6-(4-Methylphenyl)pyridazin-3-ol 4-Methylphenyl, -OH 306 29.3 1674 (C=N), 1713 (C=O) High thermal stability
2-(Hydroxymethyl)-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one 4-Methylphenyl, -CH₂OH 227–229 24 1677 (C=N), 1680 (C=O), 3421 (O-H) Reduced rigidity due to dihydro ring
6-(4-Ethylphenyl)pyridazin-3-ol 4-Ethylphenyl, -OH N/A N/A N/A Increased lipophilicity
6-(4-Methylphenyl)pyridazine-3-thiol 4-Methylphenyl, -SH N/A N/A N/A Enhanced nucleophilicity
6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol 3-Trifluoromethylphenyl, -OH N/A N/A N/A Electron-withdrawing substituent
4-(4-Butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one 4-Butoxyphenylamino, -Ph N/A N/A N/A Extended alkyl chain for lipophilicity

Key Observations:

  • Substituent Bulk : The introduction of a hydroxymethyl group (compound in ) lowers the melting point (227–229°C vs. 306°C) due to reduced crystallinity.
  • Functional Group Impact : Replacing -OH with -SH () increases nucleophilicity, which may influence reactivity in drug conjugation or metal chelation.

Spectral and Structural Analysis

  • IR Spectroscopy :

    • The C=O stretch in this compound (1713 cm⁻¹) shifts to 1680 cm⁻¹ in dihydro derivatives (), indicating conjugation changes.
    • Hydroxyl groups show broad O-H stretches near 3400 cm⁻¹ .
  • Crystallography: Pyridazinones with planar structures (e.g., this compound) exhibit strong π-π stacking, contributing to high melting points .

Biological Activity

6-(4-Methylphenyl)pyridazin-3-ol is a derivative of pyridazine, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative disorders, anti-inflammatory responses, and as a potential anti-cancer agent. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of substituted phenyl groups with pyridazine derivatives. The structural modifications at the phenyl ring significantly influence the biological activity of the compound. For instance, modifications such as methoxy or chloro substitutions have been shown to enhance activity against specific targets like monoamine oxidase (MAO) enzymes .

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The compound has been identified as a reversible and competitive inhibitor, with an IC50 value indicating strong selectivity for MAO-B over MAO-A . This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.

CompoundTarget EnzymeIC50 (µM)Selectivity Index
This compoundMAO-B0.013High

2. Anticancer Activity

The anticancer potential of this compound has been explored through various assays against different cancer cell lines. Preliminary findings suggest that this compound can inhibit cell proliferation in leukemia and breast cancer models, demonstrating GI50 values less than 2 µM . Further investigations into its mechanism of action are warranted to elucidate its efficacy in cancer therapy.

Cell LineGI50 (µM)
HL-60 (Leukemia)<2
BT-549 (Breast Cancer)<2

3. Anti-inflammatory Properties

The anti-inflammatory effects of pyridazine derivatives, including this compound, have been documented through assays measuring cytokine production in stimulated cells. The compound has shown significant inhibition of IL-β production in HL-60 cells stimulated with lipopolysaccharide, indicating its potential use in treating inflammatory diseases .

AssayResult
IL-β Production InhibitionSignificant

Case Studies

Several case studies have highlighted the therapeutic potential of pyridazine derivatives:

  • Neurodegenerative Disorders : A study focused on the neuroprotective effects of MAO inhibitors revealed that compounds similar to this compound could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .
  • Cancer Treatment : In vitro studies on various cancer cell lines indicated that the compound could induce apoptosis and inhibit tumor growth, warranting further exploration in vivo .

Properties

IUPAC Name

3-(4-methylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARMXWJBFDZFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350745
Record name 6-(4-methylphenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166-32-7
Record name p-Tolylpyridazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2166-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-methylphenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-methylphenyl)pyridazin-3-ol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-(4-Methylphenyl)pyridazin-3-ol
6-(4-Methylphenyl)pyridazin-3-ol
6-(4-Methylphenyl)pyridazin-3-ol
6-(4-Methylphenyl)pyridazin-3-ol
6-(4-Methylphenyl)pyridazin-3-ol
6-(4-Methylphenyl)pyridazin-3-ol

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